4-(4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-nitrobenzoyl chloride, which is then reacted with 1H-pyrazole to form the intermediate 4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazole. This intermediate is subsequently reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted products.
Scientific Research Applications
4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and heterocyclic structures can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoyl chloride
- 4-chloro-3-nitrobenzoic acid
- 4-nitrobenzyl chloroformate
Uniqueness
4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its combination of aromatic, nitro, and heterocyclic structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13ClN4O5 |
---|---|
Molecular Weight |
352.73 g/mol |
IUPAC Name |
4-[4-[(4-chloro-3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H13ClN4O5/c15-11-4-3-9(6-12(11)19(23)24)14(22)17-10-7-16-18(8-10)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,17,22)(H,20,21) |
InChI Key |
MWCJHTUBXXMEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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